
4,5-Difluoro-6-(2-methyl-3-chlorophenoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-6-(2-methyl-3-chlorophenoxy)pyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-6-(2-methyl-3-chlorophenoxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-chlorophenol and 4,5-difluoropyrimidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 2-methyl-3-chlorophenol reacts with 4,5-difluoropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Difluoro-6-(2-methyl-3-chlorophenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base and a suitable solvent.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Coupling Reactions: Biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-6-(2-methyl-3-chlorophenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Agriculture: The compound is explored for its potential use as an agrochemical, particularly as a herbicide or pesticide.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and liquid crystals.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4,5-Difluoro-6-(2-methyl-3-chlorophenoxy)pyrimidine involves its interaction with specific molecular targets in biological systems. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This leads to the modulation of enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Difluoropyrimidine: A simpler fluorinated pyrimidine with similar chemical properties but lacking the phenoxy and chloromethyl substituents.
2-Methyl-3-chlorophenoxyacetic acid: A compound with a similar phenoxy structure but different functional groups and applications.
6-Chloro-4,5-difluoropyrimidine: A closely related compound with a chlorine atom instead of the phenoxy group.
Uniqueness
4,5-Difluoro-6-(2-methyl-3-chlorophenoxy)pyrimidine is unique due to the presence of both fluorine and phenoxy substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s stability, reactivity, and potential for diverse applications in medicinal chemistry, agriculture, and materials science.
Eigenschaften
CAS-Nummer |
590368-31-3 |
|---|---|
Molekularformel |
C11H7ClF2N2O |
Molekulargewicht |
256.63 g/mol |
IUPAC-Name |
4-(3-chloro-2-methylphenoxy)-5,6-difluoropyrimidine |
InChI |
InChI=1S/C11H7ClF2N2O/c1-6-7(12)3-2-4-8(6)17-11-9(13)10(14)15-5-16-11/h2-5H,1H3 |
InChI-Schlüssel |
UJWNCGWLPHAHKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)OC2=C(C(=NC=N2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


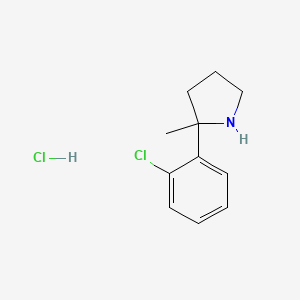
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)

![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)
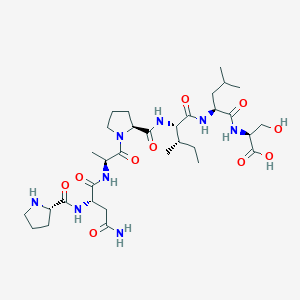

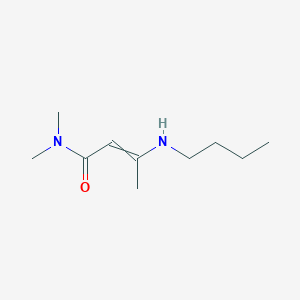
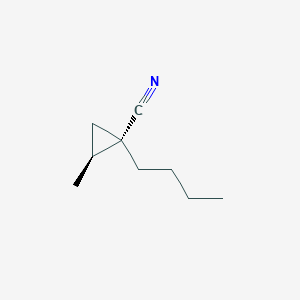
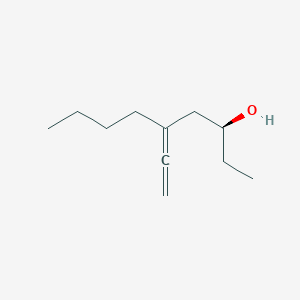
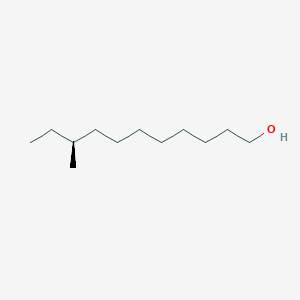
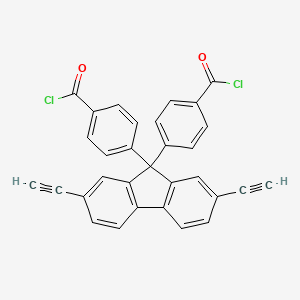
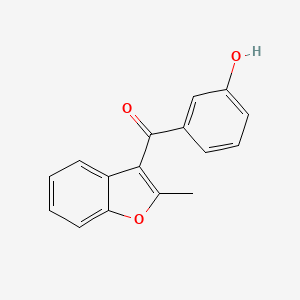
![Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-](/img/structure/B14218440.png)
